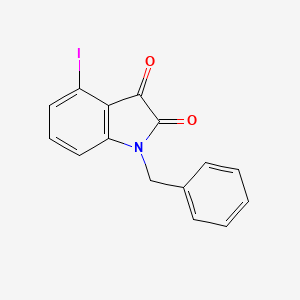
N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(thiophen-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(thiophen-2-yl)benzamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(thiophen-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperidine Derivative: The starting material, 4-methoxypiperidine, is reacted with a suitable halogenated benzene derivative under basic conditions to form the piperidine-phenyl intermediate.
Coupling with Thiophene Derivative: The piperidine-phenyl intermediate is then coupled with a thiophene derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.
Amidation: The final step involves the formation of the amide bond by reacting the coupled product with a benzoyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(thiophen-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.
Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aromatic derivatives.
Aplicaciones Científicas De Investigación
N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(thiophen-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Pharmacology: It can be studied for its potential effects on biological systems, including its binding affinity and activity at various molecular targets.
Materials Science: It can be explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(thiophen-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can include neurotransmitter receptors, ion channels, or metabolic enzymes.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(thiophen-2-yl)acetamide
- N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(thiophen-2-yl)propionamide
Uniqueness
N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(thiophen-2-yl)benzamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its methoxy group, piperidine ring, and thiophene moiety contribute to its versatility and potential for diverse applications.
Propiedades
IUPAC Name |
N-[4-(4-methoxypiperidin-1-yl)phenyl]-4-thiophen-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2S/c1-27-21-12-14-25(15-13-21)20-10-8-19(9-11-20)24-23(26)18-6-4-17(5-7-18)22-3-2-16-28-22/h2-11,16,21H,12-15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIRNIUKQUMGFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1,4-Dioxaspiro[4.5]decan-8-ylhydrazine oxalate](/img/structure/B2574915.png)

![N'-(2,4-difluorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethanediamide](/img/structure/B2574918.png)

![N-[(4-fluorophenyl)methyl]-3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2574920.png)
![N-(4-ethoxyphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2574921.png)


![N-[(4-METHOXYPHENYL)METHYL]-4-(5-METHYLPYRIMIDIN-4-YL)PIPERAZINE-1-CARBOXAMIDE](/img/structure/B2574929.png)
![1-[(4-Isothiocyanatophenyl)sulfonyl]indoline](/img/structure/B2574930.png)


![1-benzyl-5-cyclohexyl-3-(4-(dimethylamino)phenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2574936.png)
![N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]-4-methyl-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carboxamide](/img/structure/B2574937.png)
